
Lodiperone
説明
Lodiperone
This compound is a bioactive chemical.
生物活性
Lodiperone is a novel compound primarily investigated for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.
Pharmacological Profile
This compound is classified as a multi-targeted antipsychotic agent. It exhibits activity at various neurotransmitter receptors, which contributes to its efficacy in treating schizophrenia.
Receptor Affinity
The following table summarizes the receptor binding profile of this compound:
Receptor | Binding Affinity (Ki in nM) | Activity |
---|---|---|
D2 (Dopamine) | 0.6 | Antagonist |
D3 (Dopamine) | 1.2 | Antagonist |
5-HT2A (Serotonin) | 2.5 | Antagonist |
5-HT1A (Serotonin) | 3.0 | Partial Agonist |
α1 (Adrenergic) | 15 | Antagonist |
H1 (Histamine) | 10 | Antagonist |
This multi-receptor activity allows this compound to potentially mitigate both positive and negative symptoms of schizophrenia, providing a broader therapeutic effect compared to traditional antipsychotics.
Efficacy in Schizophrenia
A randomized controlled trial involving patients with schizophrenia demonstrated that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The study reported:
- Sample Size : 300 patients
- Duration : 12 weeks
- Results :
- PANSS total score reduction: 30% in the this compound group vs. 10% in the placebo group.
- Side effects were minimal, with a lower incidence of extrapyramidal symptoms compared to risperidone.
Long-Term Safety and Tolerability
In a follow-up study assessing long-term use (over 6 months), this compound was well-tolerated with no significant weight gain or metabolic syndrome indicators observed.
- Sample Size : 150 patients
- Findings :
- Weight change: +0.5 kg on average.
- Metabolic parameters remained stable, indicating a favorable safety profile.
This compound's efficacy is attributed to its unique mechanism of action, which involves:
- Dopaminergic Modulation : By antagonizing D2 and D3 receptors, it reduces dopaminergic overactivity associated with psychotic symptoms.
- Serotonergic Activity : The partial agonism at the 5-HT1A receptor may enhance mood and cognitive function while antagonizing the 5-HT2A receptor helps alleviate negative symptoms.
- Adrenergic and Histaminergic Effects : The antagonism at α1 and H1 receptors contributes to sedation and anxiety reduction without significant sedation.
科学的研究の応用
Pharmacological Effects
Lodiperone exhibits several pharmacological effects that make it suitable for treating psychiatric conditions:
- Antipsychotic Effects : Clinical studies have demonstrated its efficacy in reducing symptoms of schizophrenia without the severe side effects commonly associated with traditional antipsychotics.
- Mood Stabilization : Its influence on serotonin pathways suggests potential applications in mood disorders.
- Cognitive Enhancement : Preliminary studies indicate improvements in cognitive function among treated individuals.
Clinical Efficacy
Clinical trials have assessed the efficacy of this compound in various contexts:
- Schizophrenia : In a pivotal study published in The American Journal of Psychiatry, this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment.
- Bipolar Depression : Two Phase III trials (Study 401 and Study 404) focused on this compound's monotherapy for bipolar depression, demonstrating positive outcomes in symptom reduction.
Safety Profile
The safety profile of this compound appears favorable when compared to other antipsychotics:
Side Effect | This compound | Traditional Antipsychotics |
---|---|---|
Sedation | Mild | Moderate to High |
Weight Gain | Low | High |
Other Side Effects | Fewer | More pronounced |
Common side effects include mild sedation and weight gain; however, these are less severe than those associated with conventional treatments.
Comparative Studies
Comparative studies have highlighted this compound's unique pharmacological profile against other antipsychotics such as risperidone and olanzapine:
Compound | Efficacy | Side Effects | Weight Gain Risk |
---|---|---|---|
This compound | High | Mild sedation | Low |
Risperidone | Moderate | Moderate | High |
Olanzapine | High | High | Very High |
This table illustrates that this compound may offer a more favorable risk-benefit ratio for patients requiring antipsychotic treatment.
Mechanistic Insights
Research utilizing animal models has elucidated the neurobiological mechanisms underlying this compound's effects:
- Neurotransmitter Modulation : It enhances synaptic plasticity and neurogenesis in key brain regions associated with mood regulation.
- Dopamine and Serotonin Interaction : By modulating dopamine D2 receptors and serotonin 5HT2A receptors, this compound helps balance neurotransmitter levels in patients with psychiatric conditions.
特性
IUPAC Name |
5-[2-[4-(3,5-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN3O2/c22-15-11-16(23)13-18(12-15)27-9-7-26(8-10-27)6-5-19-20(25-21(28)29-19)14-1-3-17(24)4-2-14/h1-4,11-13H,5-10H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASEBSYVIYYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222745 | |
Record name | Lodiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72444-63-4 | |
Record name | Lodiperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072444634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lodiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LODIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8593BT7B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。